2-(Bis(4-Fluorophenyl)Methylthio)Acetamide
Description
2-(Bis(4-Fluorophenyl)Methylthio)Acetamide is a sulfur-containing acetamide derivative characterized by a bis(4-fluorophenyl)methylthio group attached to the acetamide scaffold.
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRHXEXUSPEKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533642 | |
| Record name | 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90280-20-9 | |
| Record name | 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60533642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(4-Fluorophenyl)Methylthio)Acetamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form the intermediate 4-fluorobenzylthiourea. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(4-Fluorophenyl)Methylthio)Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(Bis(4-Fluorophenyl)Methylthio)Acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Bis(4-Fluorophenyl)Methylthio)Acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Key Findings :
- The bis(4-fluorophenyl)methylthio group in the target compound replaces the cyanopyridine moieties in LBJ derivatives.
- Synthesis yields for LBJ analogs (40–46%) suggest moderate feasibility; the target compound’s synthesis efficiency remains unexplored.
Triazole-Based Derivatives (Tyrosinase Inhibitors)
Triazole-containing analogs () exhibit potent tyrosinase inhibition. Notable examples:
| Compound | Structure | Tyrosinase IC50 (µM) |
|---|---|---|
| 9c | 4,5-Bis(4-fluorophenyl)-triazol-3-ylthio | 0.124 ± 0.077 |
| 9d | 4-(4-Fluorophenyl)-5-phenyl-triazol-3-ylthio | 0.219 ± 0.081 |
| Target Compound | Bis(4-fluorophenyl)methylthio | Not tested |
Key Findings :
- The triazole ring in compounds like 9c enhances tyrosinase inhibition compared to simpler thioacetamides. The target compound lacks this heterocyclic system, which may reduce its potency against tyrosinase .
- Fluorophenyl groups are conserved across these compounds, suggesting their role in π-π interactions with enzyme active sites.
Sulfinyl Analogs (Fladrafinil and Derivatives)
The sulfinyl analog 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide (Fladrafinil, ) shares structural similarities but differs in oxidation state:
| Property | Target Compound (Thio) | Fladrafinil (Sulfinyl) |
|---|---|---|
| Functional Group | –S– | –SO– |
| Biological Role | Unknown | CNS stimulant (inferred from analogs) |
| Commercial Availability | Not reported | Available via suppliers (e.g., ECHEMI) |
Key Findings :
Key Findings :
- The bis(4-fluorophenyl) group in the target compound may reduce acute toxicity compared to smaller alkylthio groups, but this requires empirical validation .
Biological Activity
2-(Bis(4-Fluorophenyl)Methylthio)Acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H16F2N2OS. The compound features a bis(4-fluorophenyl) group attached to a methylthioacetamide moiety, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cell survival and proliferation.
- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting replication and transcription processes.
Biological Activity and Therapeutic Applications
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
-
Anticancer Activity :
- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and renal cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- A study demonstrated that the compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of several inflammatory diseases.
- Neurological Applications :
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study 1 : A study on its anticancer properties reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 4.5 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Case Study 2 : In a model of inflammation, administration of the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Structure | 4.5 | Anticancer |
| Caffeine | Structure | 10 | Stimulant |
| Theophylline | Structure | 15 | Bronchodilator |
This table illustrates that while this compound has a lower IC50 compared to caffeine and theophylline in anticancer activity, it serves different therapeutic purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
